![molecular formula C20H15N3O3 B7789485 N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide](/img/structure/B7789485.png)
N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and yield while minimizing costs and environmental impact. The industrial production methods often include the use of advanced technologies and equipment to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are essential for their intended applications.
Scientific Research Applications
N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a building block for synthesizing other compounds. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. These interactions are essential for the compound’s effects on biological systems. The molecular targets may include enzymes, receptors, and other proteins that play a crucial role in cellular processes. The pathways involved in the mechanism of action are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can provide insights into the advantages and limitations of this compound in various applications. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Properties
IUPAC Name |
N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12(24)23(2)14-9-7-13(8-10-14)22-17(11-21)18-19(25)15-5-3-4-6-16(15)20(18)26/h3-10,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQVIFXYDQTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
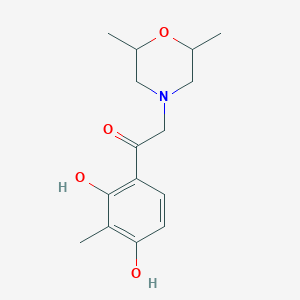
![4-{[ethyl(2-hydroxyethyl)amino]methyl}-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7789409.png)
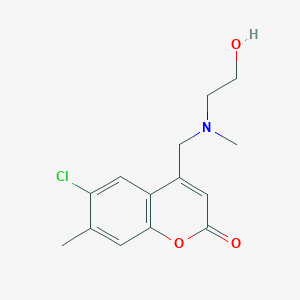
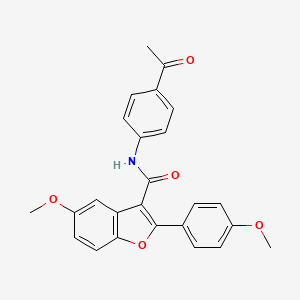

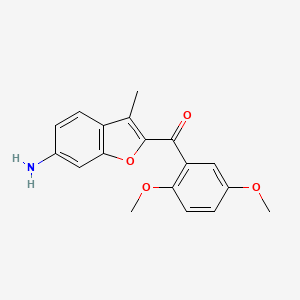
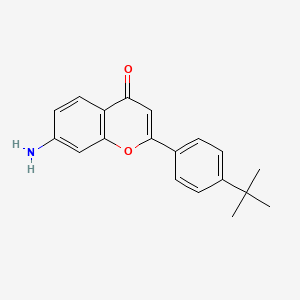
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B7789445.png)
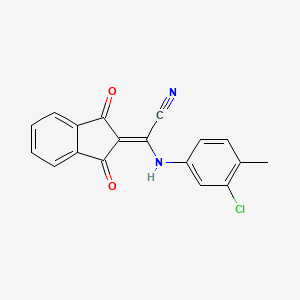
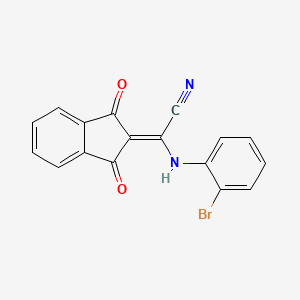
![2-[4-chloro-3-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7789457.png)
![N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B7789461.png)
![3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7789462.png)

